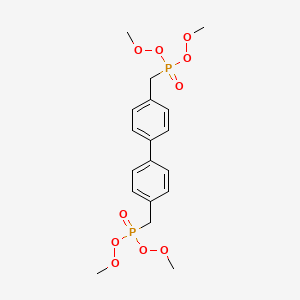
4,4'-Bis-(dimethoxyphosphonomethyl)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis-(dimethoxyphosphonomethyl)biphenyl is an organic compound with the chemical formula C18H24O10P2. It is known for its applications in various fields, including organic synthesis and material science. This compound is characterized by the presence of two dimethoxyphosphonomethyl groups attached to a biphenyl core, making it a versatile intermediate in chemical reactions .
Preparation Methods
The synthesis of 4,4’-Bis-(dimethoxyphosphonomethyl)biphenyl typically involves the reaction of dimethoxyphosphonomethyl chloride with biphenyl under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the pure compound .
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
4,4’-Bis-(dimethoxyphosphonomethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The dimethoxyphosphonomethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces phosphines .
Scientific Research Applications
4,4’-Bis-(dimethoxyphosphonomethyl)biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of fluorescent brighteners and other organic compounds.
Biology: The compound is employed in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4,4’-Bis-(dimethoxyphosphonomethyl)biphenyl involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, modulating their activity through binding interactions. The pathways involved can vary widely, from metabolic pathways in biological systems to catalytic cycles in chemical reactions .
Comparison with Similar Compounds
4,4’-Bis-(dimethoxyphosphonomethyl)biphenyl can be compared with other similar compounds, such as:
4,4’-Bis-(diethylphosphonomethyl)biphenyl: This compound has ethyl groups instead of methoxy groups, which can affect its reactivity and applications.
4,4’-Bis-(diethoxyphosphonomethyl)biphenyl: Similar to the above, but with ethoxy groups, leading to different physical and chemical properties.
4,4’-Bis-(diphenylphosphonomethyl)biphenyl: The presence of phenyl groups can significantly alter the compound’s behavior in chemical reactions and its applications .
The uniqueness of 4,4’-Bis-(dimethoxyphosphonomethyl)biphenyl lies in its specific functional groups, which provide distinct reactivity and versatility in various applications.
Properties
Molecular Formula |
C18H24O10P2 |
|---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
1-[bis(methylperoxy)phosphorylmethyl]-4-[4-[bis(methylperoxy)phosphorylmethyl]phenyl]benzene |
InChI |
InChI=1S/C18H24O10P2/c1-21-25-29(19,26-22-2)13-15-5-9-17(10-6-15)18-11-7-16(8-12-18)14-30(20,27-23-3)28-24-4/h5-12H,13-14H2,1-4H3 |
InChI Key |
YHWRXXIIQWXQSQ-UHFFFAOYSA-N |
Canonical SMILES |
COOP(=O)(CC1=CC=C(C=C1)C2=CC=C(C=C2)CP(=O)(OOC)OOC)OOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


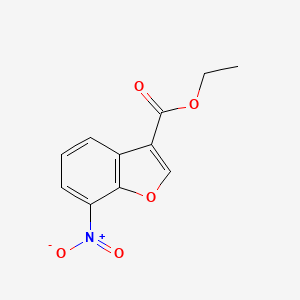
![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B15203747.png)


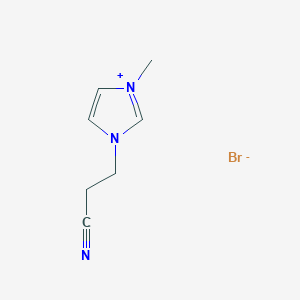

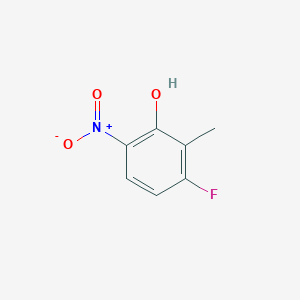
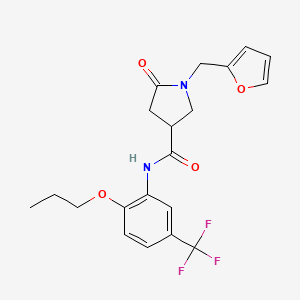
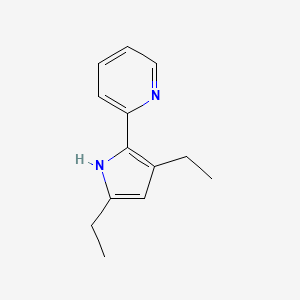
![Isoxazolo[5,4-b]pyridine-3-methanamine](/img/structure/B15203806.png)

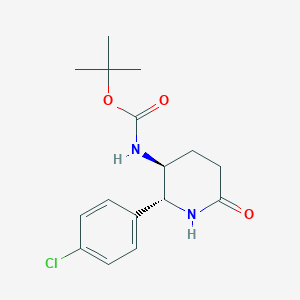
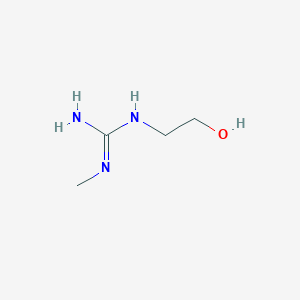
![1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15203826.png)
